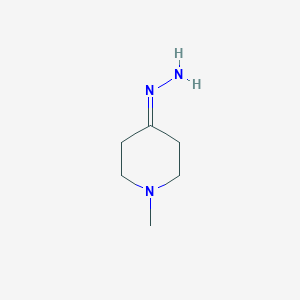

(1-Methyl-piperidin-4-ylidene)-hydrazine

Beschreibung

(1-Methyl-piperidin-4-ylidene)-hydrazine is a hydrazine derivative featuring a piperidine ring substituted with a methyl group at the 1-position and a hydrazine moiety at the 4-ylidene position. Its structure allows for diverse reactivity, including participation in condensation reactions and coordination with metal ions .

Key spectroscopic data for related compounds include:

- IR: A characteristic N-H stretch at 3351 cm⁻¹, indicative of the hydrazine group .

- ¹H NMR: Signals for piperidine ring protons (δ 1.59–3.66 ppm) and aromatic protons (δ 6.74–6.90 ppm) in analogs like 4-Methoxy-phenyl-(1-Methyl-piperidin-4-yl)-hydrazine .

- Mass spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formulas, e.g., [M+H]⁺ = 236.1748 for C₁₃H₂₂N₃O .

Eigenschaften

Molekularformel |

C6H13N3 |

|---|---|

Molekulargewicht |

127.19 g/mol |

IUPAC-Name |

(1-methylpiperidin-4-ylidene)hydrazine |

InChI |

InChI=1S/C6H13N3/c1-9-4-2-6(8-7)3-5-9/h2-5,7H2,1H3 |

InChI-Schlüssel |

MJQSJKCAAAPORW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(=NN)CC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

(a) 4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine (Compound 5)

- Synthesis: Refluxing ethanol/acetic acid with phenylhydrazine yields crystalline solids (e.g., 64.5% yield for analogs) .

- Key features : Incorporates a sulfonyl group, enhancing solubility and stability compared to the parent hydrazine .

(b) N-[1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-p-tolyl-hydrazine (QH-04)

- Synthesis : Condensation of benzaldehyde derivatives with p-tolylhydrazine hydrochloride (56% yield) .

- Key features: The quinoline-piperazine hybrid structure enhances biological activity, such as enzyme inhibition .

(c) 3-(4-Methyl-piperazin-1-yl)-propionic acid hydrazide

- Synthesis : Hydrazide derivatives are synthesized via nucleophilic substitution or condensation .

- Key features : The propionic acid hydrazide moiety introduces additional hydrogen-bonding sites, influencing pharmacokinetics .

Physical and Spectroscopic Properties

Key Differences

Substituent effects: Sulfonyl and quinoline groups (Compounds 5 and QH-04) improve solubility and target affinity compared to simpler piperidine-hydrazines .

Synthetic accessibility : Acid catalysis (e.g., HCl in benzene) accelerates hydrazine condensation reactions, achieving >90% yields in some cases .

Biological potency : Hybrid structures (e.g., QH-04) outperform simpler analogs due to enhanced steric and electronic interactions with biological targets .

Vorbereitungsmethoden

Hydrazine Hydrate Condensation

A classic method involves refluxing 1-methylpiperidin-4-one with excess hydrazine hydrate in ethanol. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration to form the hydrazone. For example:

Acylhydrazine Intermediate Hydrolysis

Patents describe the synthesis via hydrolysis of acylhydrazine precursors. For instance:

-

Step 1 : React 1-methylpiperidin-4-one with ethyl hydrazinecarboxylate in chloroform under acidic conditions to form an acylhydrazone.

-

Step 2 : Hydrolyze the intermediate with hydrochloric acid or sodium hydroxide to yield the target hydrazine.

-

Advantage : Higher purity (≥95%) due to controlled hydrolysis.

Reductive Amination Strategies

Reductive methods are employed to stabilize the hydrazine moiety while preserving the piperidine ring.

Catalytic Hydrogenation

Borch Reduction

Using sodium cyanoborohydride in methanol at 0°C:

Cyclization of Hydrazine-Containing Precursors

Cyclization routes leverage pre-functionalized hydrazines to form the piperidinylidene core.

Mannich Reaction-Based Synthesis

Spirocyclization with Azomethine Ylides

-

Method : React 1-methylpiperidin-4-one with azomethine ylides (generated from isatin and sarcosine) in ionic liquid "[bmim]Br".

Modification of Preformed Piperidine Scaffolds

Functionalization of existing piperidine derivatives offers a modular approach.

Nitriles to Hydrazines

Oxime Reduction

-

Procedure : Reduce 1-methylpiperidin-4-one oxime with sodium borohydride in tetrahydrofuran.

-

Challenge : Over-reduction to amines may occur without careful stoichiometry.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Hydrazine Condensation | 65–83 | 90–95 | Low | High |

| Reductive Amination | 68–75 | 85–90 | Moderate | Moderate |

| Cyclization | 60–80 | 88–93 | High | Low |

| Scaffold Modification | 50–60 | 80–85 | Moderate | Moderate |

Key Findings :

-

Hydrazine condensation is the most scalable and efficient method.

-

Cyclization routes offer structural diversity but require specialized reagents.

-

Scaffold modifications are limited by intermediate availability.

Optimization Strategies and Challenges

Solvent and Catalyst Optimization

Byproduct Management

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Methyl-piperidin-4-ylidene)-hydrazine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling 1-methylpiperidin-4-one with hydrazine derivatives under reflux. Key steps:

- Reagents : Use hydrazine hydrate (99%) in ethanol or methanol as solvents .

- Catalysts : Palladium or nickel complexes may enhance coupling efficiency, though solvent choice (e.g., DMSO, acetonitrile) impacts yield .

- Purification : Recrystallization from ethanol or chromatography (e.g., reversed-phase with acetonitrile/water gradients) ensures >95% purity .

- Data Table :

| Step | Conditions | Yield (%) | Purity (%) | Ref |

|---|---|---|---|---|

| Hydrazine coupling | Ethanol, 70°C, 6h | 65–75 | 85 | |

| Catalytic coupling | Acetonitrile, Pd(OAc)₂, 12h | 80–85 | 90 | |

| Purification | Recrystallization (ethanol) | – | 95+ |

Q. How can the structural integrity of (1-Methyl-piperidin-4-ylidene)-hydrazine be validated post-synthesis?

- Methodological Answer : Combine spectral and computational analyses:

- NMR/IR : Confirm hydrazine (-NH-NH₂) and piperidine ring signatures (e.g., ¹H NMR δ 2.3–3.0 ppm for piperidine protons; IR ν 1600–1650 cm⁻¹ for C=N) .

- Mass Spectrometry : HRMS (ESI) verifies molecular ion peaks (e.g., [M+H]+ = theoretical ± 0.5 ppm) .

- Computational : DFT simulations (e.g., Gaussian) predict bond angles/lengths, aligning with crystallographic data .

Q. What are the stability considerations for (1-Methyl-piperidin-4-ylidene)-hydrazine under varying storage conditions?

- Methodological Answer :

- Temperature : Store at 2–8°C in inert atmospheres to prevent oxidation .

- Solubility : Stable in DMSO or ethanol; avoid aqueous buffers (pH >7) to minimize hydrolysis .

- Degradation : Monitor via TLC/HPLC; degradation products include oxidized piperidine derivatives .

Advanced Research Questions

Q. How does (1-Methyl-piperidin-4-ylidene)-hydrazine participate in hydrazone formation, and what mechanistic insights exist?

- Methodological Answer :

- Reaction Mechanism : The hydrazine moiety undergoes nucleophilic attack on carbonyl groups (e.g., aldehydes/ketones), forming hydrazones via a two-step process:

Protonation of carbonyl oxygen.

Hydrazine attack followed by dehydration .

- Kinetics : Pseudo-first-order kinetics observed in ethanol/AcOH mixtures (rate constants: 0.05–0.2 min⁻¹) .

- Data Table :

| Carbonyl Substrate | Solvent | k (min⁻¹) | Yield (%) | Ref |

|---|---|---|---|---|

| Benzaldehyde | Ethanol | 0.12 | 80 | |

| 4-Nitroacetophenone | AcOH | 0.18 | 75 |

Q. What computational strategies are effective for predicting the bioactivity of (1-Methyl-piperidin-4-ylidene)-hydrazine derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors). Key parameters:

- Grid box centered on binding pocket (20 ų).

- Affinity scores ≤ -7.0 kcal/mol indicate strong binding .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Dynamic Effects : Account for tautomerism (e.g., enol-keto equilibria) via variable-temperature NMR .

- Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize zwitterionic forms .

- DFT Refinement : Optimize computational models with solvent correction (e.g., PCM for ethanol) .

Q. What safety protocols are critical for handling (1-Methyl-piperidin-4-ylidene)-hydrazine in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods during synthesis; monitor airborne concentrations via OSHA methods .

- Spill Management : Neutralize with 10% acetic acid; collect residues in sealed containers .

Emerging Applications

Q. Can (1-Methyl-piperidin-4-ylidene)-hydrazine act as a catalyst in carbonyl-olefin metathesis?

- Methodological Answer :

- Catalytic Potential : Demonstrated in norbornene ring-opening reactions via hydrazine-catalyzed cycloreversion (ΔG‡ reduced by 15–20 kcal/mol vs. uncatalyzed) .

- Optimization : Use [2.2.2]-bicyclic hydrazine derivatives to lower activation barriers .

Q. How can (1-Methyl-piperidin-4-ylidene)-hydrazine be quantified in complex matrices (e.g., biological samples)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.